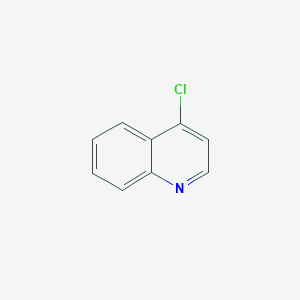

4-Chloroquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDOFJFSHZCKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209979 | |

| Record name | 4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-35-8 | |

| Record name | 4-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXK6W2A3GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of 4-Chloroquinoline in Cancer Cell Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloroquinoline (CQ), a well-established anti-malarial and anti-inflammatory agent, and its derivatives such as hydroxychloroquine (HCQ), have garnered significant attention in oncology for their potential as anticancer agents.[1][2][3] Initially explored for their ability to sensitize tumors to conventional therapies, a growing body of evidence now elucidates their multifaceted mechanisms of action directly targeting cancer cells and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the core mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

The anticancer effects of this compound are not attributed to a single mode of action but rather a combination of interconnected cellular and molecular events. The primary mechanisms include the inhibition of autophagy, induction of apoptosis, modulation of critical signaling pathways, and reprogramming of the tumor microenvironment.

Autophagy Inhibition: A Lysosomotropic Effect

The most extensively documented mechanism of action of this compound in cancer is the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[4][5] As a weak base, this compound is a lysosomotropic agent, meaning it freely diffuses across cellular membranes and accumulates in acidic organelles, primarily lysosomes.

Once inside the lysosome, the low pH environment leads to the protonation of this compound, trapping it within the organelle. This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes. The blockage of this final step of the autophagic flux leads to the accumulation of non-functional autophagosomes and cytotoxic waste products, ultimately inducing cellular stress and cell death.

Induction of Apoptosis: Beyond Autophagy

This compound can trigger programmed cell death, or apoptosis, in cancer cells through both autophagy-dependent and -independent pathways. The disruption of lysosomal function can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, which can activate the intrinsic apoptotic cascade.

Furthermore, studies have shown that this compound can induce apoptosis by modulating the expression of key apoptosis-related proteins, such as increasing the activity of caspases and altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several signaling pathways that are critical for cancer cell proliferation, survival, and growth.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Evidence suggests that this compound can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing downstream signaling that promotes cell survival and proliferation. Interestingly, while mTOR inhibition can induce autophagy as a survival mechanism, the concurrent inhibition of autophagy by this compound creates a synergistic antitumor effect.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Some studies have indicated that this compound can decrease the phosphorylation of p42/44 MAPK, contributing to its anti-proliferative effects.

Reprogramming the Tumor Microenvironment

The tumor microenvironment plays a critical role in cancer progression and response to therapy. This compound has demonstrated the ability to favorably modulate this environment in two key ways:

-

Polarization of Tumor-Associated Macrophages (TAMs): TAMs are often of the M2 phenotype, which is associated with tumor promotion and immunosuppression. This compound can induce a phenotypic switch in these macrophages from the pro-tumoral M2 state to the anti-tumoral M1 state. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to kill tumor cells. This repolarization is thought to be mediated by the effect of this compound on lysosomal function within the macrophages.

-

Normalization of Tumor Vasculature: Aberrant and leaky vasculature is a hallmark of many tumors, leading to hypoxia and metastasis. This compound has been reported to normalize the tumor vasculature, which can improve the delivery and efficacy of other anticancer drugs.

Induction of Par-4 Secretion

A novel and intriguing mechanism of action involves the induction of Prostate Apoptosis Response-4 (Par-4) secretion from normal cells. Par-4 is a tumor suppressor protein that can selectively induce apoptosis in cancer cells. This compound treatment has been shown to cause normal cells to secrete Par-4, which then acts in a paracrine fashion on neighboring cancer cells, triggering their apoptotic demise. This effect is dependent on the tumor suppressor p53 and the GTPase Rab8b.

Quantitative Data

The following tables summarize the in vitro cytotoxic effects of this compound and its derivatives across various cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound derivative | HCT-116 | Colorectal Cancer | 4.14 ± 1.2 | |

| This compound derivative | A549 | Lung Cancer | 6.8 ± 0.5 | |

| This compound derivative | A549 | Lung Cancer | 3.5 ± 0.1 | |

| This compound derivative | A549 | Lung Cancer | 1.3 ± 0.1 | |

| This compound derivative | HeLa | Cervical Cancer | 4.2 ± 0.2 | |

| This compound derivative | HeLa | Cervical Cancer | 3.0 ± 0.5 | |

| This compound derivative | HepG2 | Liver Cancer | 5.5 ± 0.7 |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of autophagy inhibition by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Reprogramming of tumor-associated macrophages by this compound.

Caption: Experimental workflow for assessing Par-4 secretion and its effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (CQ) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of CQ in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the various concentrations of CQ to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for CQ, e.g., DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (CQ)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of CQ for the specified duration.

-

Harvest the cells by trypsinization and collect both the detached and adherent cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protocol 3: Autophagy Flux Assay (Western Blot for LC3)

Objective: To assess the effect of this compound on autophagic flux by measuring the accumulation of LC3-II.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (CQ)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-LC3B, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and treat with CQ at the desired concentration and time points. It is crucial to include a control group treated with a lysosomal inhibitor like Bafilomycin A1 as a positive control for autophagy flux blockage.

-

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of CQ indicates inhibition of autophagic flux.

Protocol 4: Analysis of Signaling Pathways (Western Blot)

Objective: To determine the effect of this compound on the activation of key signaling proteins (e.g., Akt, mTOR).

Procedure: This protocol is similar to the Western Blot protocol for LC3, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific to the phosphorylated (active) and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).

-

Analysis: Compare the ratio of the phosphorylated protein to the total protein to assess the activation status of the signaling pathway. A decrease in this ratio upon CQ treatment indicates inhibition.

Protocol 5: Macrophage Polarization Assay

Objective: To evaluate the effect of this compound on the polarization of macrophages from an M2 to an M1 phenotype.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

IL-4 (to induce M2 polarization)

-

This compound (CQ)

-

RNA isolation kit and reagents for qRT-PCR

-

Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2) or Western blot (e.g., anti-iNOS for M1, anti-Arginase-1 for M2)

-

Flow cytometer or Western blot apparatus

Procedure:

-

M2 Polarization: Culture macrophages in the presence of IL-4 (e.g., 20 ng/mL) for 24-48 hours to induce an M2 phenotype.

-

CQ Treatment: Treat the M2-polarized macrophages with various concentrations of CQ for a specified duration (e.g., 24 hours).

-

Analysis:

-

qRT-PCR: Isolate RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10). An increase in M1 markers and a decrease in M2 markers would indicate repolarization.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

-

Western Blot: Lyse the cells and perform Western blotting for M1 (iNOS) and M2 (Arginase-1) protein markers.

-

Protocol 6: Par-4 Secretion Assay

Objective: To detect the secretion of Par-4 from normal cells treated with this compound.

Materials:

-

Normal cell line (e.g., normal human prostate stromal cells)

-

Serum-free or low-serum culture medium

-

This compound (CQ)

-

ELISA kit for Par-4 or antibodies for Western blot (anti-Par-4)

Procedure:

-

Culture normal cells to near confluence.

-

Wash the cells with PBS and replace the medium with serum-free or low-serum medium.

-

Treat the cells with CQ (e.g., 20 µM) for 24 hours.

-

Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium). Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any detached cells and debris.

-

Analysis:

-

ELISA: Quantify the concentration of Par-4 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.

-

Western Blot: Concentrate the conditioned medium (e.g., using centrifugal filter units) and perform Western blotting as described in Protocol 3, using an anti-Par-4 antibody to detect the secreted protein.

-

Conclusion

This compound and its analogues represent a promising class of repurposed drugs for cancer therapy. Their ability to simultaneously target multiple key cellular processes, including autophagy, apoptosis, and critical signaling pathways, as well as to modulate the tumor microenvironment, provides a strong rationale for their continued investigation. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of 4-chloroquinolines in oncology. Future research should focus on optimizing combination therapies and identifying predictive biomarkers to guide the clinical application of these versatile compounds.

References

- 1. ELISA Protocol [protocols.io]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. ELISA Sample Preparation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Cytokine-Mediated Regulation of ARG1 in Macrophages and Its Impact on the Control of Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide for Drug Development

The 4-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Historically renowned for its role in antimalarial drugs like chloroquine, this chemical backbone has proven to be remarkably versatile.[1][2] Researchers have successfully modified the this compound core to develop derivatives with a broad spectrum of therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3] This guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support researchers, scientists, and professionals in the field of drug development.

Antimalarial Activity

The cornerstone of this compound's fame is its potent antimalarial action. Derivatives based on this scaffold have been a primary tool in the fight against malaria for decades.[4] Although resistance has emerged, the 4-aminoquinoline structure remains a critical starting point for the development of new compounds effective against resistant parasite strains.

Mechanism of Action: The primary antimalarial mechanism of 4-aminoquinoline derivatives involves their accumulation in the acidic food vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline drugs, being weak bases, become protonated and trapped within the acidic vacuole. They then cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

Caption: Mechanism of antimalarial action of this compound derivatives.

Quantitative Data: Antimalarial Activity

| Compound/Derivative | Parasite Strain | In Vitro IC50/EC50 | In Vivo Model | Efficacy | Reference |

| MG3 | P. falciparum (Drug-Resistant) | Excellent activity (not quantified) | P. berghei, P. chabaudi, P. yoelii | Comparable or better than Chloroquine | |

| MAQ | P. falciparum (W2, CQ-Resistant) | 134.7 nM (HRPII assay) | P. berghei | 95% parasitemia reduction (25 mg/kg) | |

| BAQ | P. falciparum (W2, CQ-Resistant) | 114.2 nM (HRPII assay) | P. berghei | Active at 50 mg/kg | |

| Compound 1m | P. falciparum (CQ-Resistant) | 0.05 µM | P. berghei | ED50 = 2.062 mg/kg | |

| Compound 2c | P. falciparum (CQ-Resistant) | 0.04 µM | P. berghei | ED50 = 1.431 mg/kg | |

| Compound 3d | P. falciparum (K1, CQ-Resistant) | 26.6 nM | P. berghei | 47% parasitemia reduction (5 mg/kg) | |

| Hybrid 4b | P. falciparum (K1, CQ-Resistant) | 0.02 µM | Not specified | Not specified |

Experimental Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

-

Animal Model: Use CD1 or BALB/c mice.

-

Infection: Inoculate mice intravenously (i.v.) or intraperitoneally (i.p.) with erythrocytes infected with a rodent malaria parasite strain (e.g., Plasmodium berghei). A typical inoculum is 1 x 10^7 infected erythrocytes.

-

Compound Administration: Two to four hours post-infection, administer the test compound orally (via gavage) or via another desired route. Compounds are typically dissolved in a vehicle like a mix of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl.

-

Treatment Schedule: Administer the compound once daily for four consecutive days (Day 0 to Day 3).

-

Parasitemia Measurement: On Day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain the smear with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia in the treated groups and compare it to the untreated control group. The percent suppression of parasitemia is calculated. ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) can be determined by testing a range of four drug doses.

Anticancer Activity

Repurposing antimalarial drugs for cancer therapy has gained significant traction, and this compound derivatives are at the forefront of this research. They exhibit cytotoxic effects against a wide array of human cancer cell lines through diverse mechanisms.

Mechanisms of Action: The anticancer effects of these compounds are multifactorial and include:

-

Induction of Apoptosis: Derivatives can trigger programmed cell death by disrupting the mitochondrial membrane potential, leading to the activation of caspases.

-

Cell Cycle Arrest: Many derivatives inhibit cancer cell proliferation by causing cell cycle arrest, often at the G0/G1 or G2/M checkpoints.

-

Inhibition of DNA and RNA Synthesis: At higher concentrations, some compounds have been shown to inhibit the synthesis of nucleic acids.

-

Inhibition of Kinases: Certain 4-anilinoquinazoline derivatives, which share a similar heterocyclic core, are known to inhibit receptor tyrosine kinases like EGFR, which are crucial for tumor growth.

Caption: Simplified anticancer mechanisms of this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

| Compound/Derivative | Cancer Cell Line | Activity Metric (GI50/IC50 in µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) | MDA-MB-468 (Breast) | GI50 = 8.73 | |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (10) | MDA-MB-468 (Breast) | GI50 = 7.35 | |

| Compound 10 | HCT-116 (Colon) | IC50 = 2.4 | |

| Compound 12e | MGC-803 (Gastric) | Potent (not quantified) | |

| Compound 73 | CCRF-CEM (Leukemia) | IC50 = 0.53 | |

| Compound 74 | HCT116 (Colon) | IC50 = 0.82 |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTS/MTT Assay)

-

Cell Culture: Grow human cancer cell lines (e.g., MCF-7, MDA-MB-468) in an appropriate medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Inoculate 5,000–10,000 cells per well in 100 µL of medium into a 96-well microtiter plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add these dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Treatment Incubation: Incubate the plate for an additional 48 to 72 hours under the same conditions.

-

Viability Assay:

-

Add an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well.

-

Incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

-

Data Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

The this compound scaffold has also been explored for its antiviral properties, showing activity against a range of viruses, including coronaviruses and Hepatitis B virus (HBV).

Mechanisms of Action:

-

Against Coronaviruses: Chloroquine and its derivatives are thought to interfere with viral replication by inhibiting endosome acidification. This change in pH can prevent the conformational changes required for the viral spike protein to mediate fusion with the host cell membrane, thereby blocking viral entry. They may also inhibit autophagy, a cellular process that some viruses exploit for replication.

-

Against Hepatitis B Virus (HBV): Certain 4-aryl-6-chloro-quinoline derivatives have been shown to significantly inhibit the replication of HBV DNA and reduce the secretion of viral antigens (HBsAg and HBeAg) from infected cells.

Caption: General workflow for in vitro antiviral activity screening.

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Chloroquine | SARS-CoV-2 | Vero E6 | 1.1 | >100 | >90.9 | |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.7 | >100 | >142.9 | |

| Amodiaquine | HCoV-229E | Huh7 | 2.1 | 10 | 4.8 | |

| Compound 10 | HBV | HepG 2.2.15 | IC50 = 4.4 (DNA replication) | >2425 | >551 | |

| Compound 17 | HBV | HepG 2.2.15 | IC50 = 9.8 (DNA replication) | >1408 | >143 | |

| Compound 4h | BoHV-5 | MDBK | 6.0 | 1239 | 206 |

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Seed host cells (e.g., Madin-Darby Bovine Kidney - MDBK) in 6-well plates and grow until they form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral attachment and entry.

-

Compound Treatment: After the adsorption period, remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) mixed with various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to form (typically 2-5 days). The semi-solid overlay prevents the virus from spreading randomly and ensures that new infections are localized, forming discrete plaques.

-

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Antibacterial and Antifungal Activities

The structural versatility of the this compound scaffold has also been leveraged to develop agents with antimicrobial properties. By employing molecular hybridization strategies, researchers have combined the quinoline core with other bioactive pharmacophores, such as isatin and hydrazone linkages, to create novel compounds targeting resistant bacterial and fungal strains.

Mechanisms of Action: While less defined than their antimalarial action, proposed antibacterial mechanisms for quinoline derivatives include the inhibition of essential enzymes like DNA gyrase and peptide deformylase (PDF).

Quantitative Data: Antibacterial and Antifungal Activity

| Compound/Derivative | Microbial Strain | MIC (µg/mL or µM) | Reference |

| HD6 (Aminoquinoline-hydrazone) | S. aureus | 3.9 µg/mL | |

| HD6 (Aminoquinoline-hydrazone) | B. subtilis | 7.8 µg/mL | |

| Compound 7b | MRSA | 0.125 mM | |

| Compound 9d | S. pyogenes | 0.25 mM | |

| Compound 4a (Hydrazone) | C. albicans | 25 µg/mL | |

| Compound 6 | Bacillus cereus | 3.12 µg/mL | |

| Compound 3j (Brominated analog) | A. flavus | IC50 = 1.05 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader by measuring absorbance.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Role of 4-Chloroquinoline in Autophagy Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. 4-Chloroquinoline and its derivatives, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), are among the most widely used and studied inhibitors of this pathway. This technical guide provides an in-depth examination of the core mechanisms by which 4-chloroquinolines inhibit autophagy, details their impact on cellular signaling pathways, presents quantitative data on their activity, and offers detailed protocols for key experimental assays used to measure their effects.

Core Mechanism of Autophagy Inhibition by this compound

This compound and its derivatives are weak bases that function as lysosomotropic agents, meaning they readily cross cellular membranes and accumulate within acidic organelles, primarily lysosomes. This accumulation is central to their mechanism as autophagy inhibitors.

The process unfolds as follows:

-

Accumulation and pH Neutralization: As a weak base, this compound becomes protonated within the acidic environment of the lysosome. This traps the molecule inside and leads to a gradual increase in the intra-lysosomal pH.

-

Inhibition of Lysosomal Hydrolases: The acidic environment is critical for the function of lysosomal enzymes (hydrolases) that are responsible for degrading cellular cargo. The elevation in pH caused by this compound significantly reduces the activity of these enzymes.

-

Blockade of Autophagic Flux: Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the encapsulated material is degraded. This compound inhibits this final stage in two primary ways:

-

Impaired Degradation: By neutralizing lysosomal pH and inhibiting hydrolases, the degradation of autophagosomal content is blocked even if fusion occurs.[1][2]

-

Inhibition of Fusion: Evidence suggests that CQ and HCQ can directly impair the fusion process between autophagosomes and lysosomes.[3][4] This leads to a significant accumulation of autophagosomes within the cell, a hallmark of late-stage autophagy inhibition.[1]

-

-

Disruption of Endolysosomal Trafficking: Beyond its direct effects on the lysosome, chloroquine has been shown to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system, which can further contribute to the impairment of autophagosome-lysosome fusion.

Mechanism of this compound-mediated autophagy inhibition.

Modulation of Key Signaling Pathways

By blocking autophagy, 4-chloroquinolines impact several interconnected signaling pathways, which is particularly relevant in the context of cancer therapy where autophagy often acts as a pro-survival mechanism.

-

Enhancement of Apoptosis: In many cancer cells, autophagy serves as a protective mechanism against cellular stress induced by chemotherapy or radiation. By inhibiting this survival pathway, 4-chloroquinolines can lower the threshold for apoptosis, thereby sensitizing cancer cells to treatment. The accumulation of dysfunctional organelles and toxic protein aggregates, which would normally be cleared by autophagy, can lead to increased reactive oxygen species (ROS) and trigger apoptotic cell death.

-

Crosstalk with mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and proliferation. mTORC1 is a potent inhibitor of autophagy initiation. While 4-chloroquinolines act downstream of mTOR, the inhibition of autophagy can have feedback effects on mTOR signaling. The accumulation of amino acids within the lysosome due to blocked degradation can, in some contexts, lead to the activation of mTORC1 at the lysosomal surface, creating a complex regulatory loop.

-

Induction of Endoplasmic Reticulum (ER) Stress: The blockage of autophagy can lead to the accumulation of misfolded proteins, which in turn induces ER stress. Prolonged and severe ER stress can activate the unfolded protein response (UPR), which can ultimately trigger apoptosis through pathways involving the transcription factor CHOP.

Signaling consequences of autophagy inhibition by this compound.

Quantitative Data on this compound Activity

The effective concentration of Chloroquine (CQ) and Hydroxychloroquine (HCQ) can vary significantly depending on the cell line, treatment duration, and the specific endpoint being measured (e.g., autophagy inhibition vs. cytotoxicity).

| Compound | Cell Line | Endpoint | Effective Concentration / IC50 | Reference Context |

| Chloroquine (CQ) | Glioma Cells | Autophagy Inhibition | 5 µM | Used in combination with sorafenib to enhance apoptosis. |

| Chloroquine (CQ) | HeLa Cells | Autophagy Inhibition | 50 µM | Used to demonstrate LC3B turnover and autophagic flux. |

| Chloroquine (CQ) | QBC939 | Autophagy Inhibition | 50 µM | Increased p62 and LC3-II/I levels, enhanced cisplatin sensitivity. |

| Chloroquine (CQ) | Adipocytes | Autophagy Inhibition | 25 µM | Used to study effects on mitochondrial quality control. |

| Hydroxychloroquine (HCQ) | Cholangiocarcinoma | Cytotoxicity (IC50) | ~40-60 µM (24h) | Inhibited cell proliferation and induced apoptosis. |

| Hydroxychloroquine (HCQ) | Neuroblastoma | Autophagy Inhibition | 1-5 µM | Enhanced chemotherapy-induced apoptosis. |

Detailed Experimental Protocols

Accurate measurement of autophagy is critical. Since autophagy is a dynamic process (termed autophagic flux), static measurements can be misleading. For instance, an accumulation of autophagosomes could mean either an induction of autophagy or a blockage in downstream degradation. Therefore, assays are typically performed in the presence and absence of a late-stage inhibitor like CQ, HCQ, or Bafilomycin A1 to measure the rate of flux.

General Experimental Workflow

General workflow for studying autophagic flux in cultured cells.

Protocol: LC3 Turnover Assay by Western Blot

This assay is the gold standard for measuring autophagic flux by quantifying the amount of LC3-II that is degraded over a period of time.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Test compound

-

Chloroquine (Stock: 10 mM in H₂O) or Bafilomycin A1 (Stock: 100 µM in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA or Bradford Protein Assay Kit

-

SDS-PAGE gels (12-15% recommended for LC3 separation)

-

PVDF membrane

-

Primary Antibodies: Rabbit anti-LC3B (1:1000), Mouse anti-β-Actin (1:5000)

-

HRP-conjugated Secondary Antibodies: Anti-Rabbit IgG (1:5000), Anti-Mouse IgG (1:10000)

-

Chemiluminescent substrate

Procedure:

-

Cell Plating: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Treatment:

-

Treat cells with your test compound and/or vehicle for the desired duration.

-

For the last 2-4 hours of the total treatment time, add the lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) to the appropriate wells.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto a high-percentage SDS-PAGE gel to resolve LC3-I (~18 kDa) and LC3-II (~16 kDa).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary anti-LC3B antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with chemiluminescent substrate and image.

-

Strip the membrane and re-probe for a loading control (e.g., β-Actin).

-

-

Data Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of the lysosomal inhibitor. A significant increase in LC3-II upon inhibitor addition indicates an active autophagic flux. The magnitude of this difference can be compared across treatment groups.

Protocol: p62/SQSTM1 Degradation Assay

p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded in the autolysosome. Its levels are inversely correlated with autophagic activity.

Procedure:

-

The protocol is identical to the LC3 Turnover Assay, but the Western blot is probed with an anti-p62/SQSTM1 antibody (typically 1:1000 dilution).

-

An 8-10% SDS-PAGE gel is suitable for resolving p62 (approx. 62 kDa).

-

Data Interpretation: A decrease in p62 levels indicates autophagy induction. An accumulation of p62 suggests autophagy inhibition. To measure p62 flux, compare its levels in the presence and absence of a lysosomal inhibitor. If a treatment induces autophagy, p62 levels will drop, but this drop will be prevented by co-treatment with Chloroquine.

Protocol: Measurement of Lysosomal pH

This assay directly measures the primary mechanistic action of this compound.

Materials:

-

Cells plated on glass-bottom imaging dishes.

-

Fluorescent ratiometric pH probe (e.g., LysoSensor™ Yellow/Blue DND-160, or other quinoline-based probes).

-

Live-cell imaging confocal microscope with environmental control (37°C, 5% CO₂).

-

Calibration buffers of known pH containing a H⁺/K⁺ ionophore (nigericin).

Procedure:

-

Cell Plating and Treatment: Plate cells on imaging dishes. Treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 1-2 hours).

-

Probe Loading: Wash cells with pre-warmed imaging medium and incubate with the lysosomal pH probe according to the manufacturer's instructions (e.g., 1 µM LysoSensor for 5-10 minutes).

-

Imaging:

-

Wash away excess probe and replace with fresh imaging medium.

-

Image cells using the appropriate excitation and emission wavelengths for the ratiometric probe. For LysoSensor Yellow/Blue, emission is typically collected at two wavelengths (e.g., 450 nm and 510 nm) following excitation at ~360 nm.

-

-

Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve must be generated at the end of the experiment by incubating the cells in buffers of known pH (ranging from 4.0 to 6.5) in the presence of an ionophore like nigericin. This equilibrates the lysosomal pH with the external buffer pH.

-

Data Analysis: The ratio of fluorescence intensities at the two emission wavelengths is calculated for individual lysosomes. This ratio is proportional to pH. An increase in the ratio upon this compound treatment indicates lysosomal alkalinization.

Conclusion

This compound and its hydroxylated analog, hydroxychloroquine, are indispensable tools for studying autophagy and hold therapeutic potential as autophagy modulators. Their primary mechanism involves the disruption of lysosomal function through pH neutralization, which blocks the final degradation step of the autophagic pathway. This action leads to the accumulation of autophagosomes and has significant downstream consequences, including the potentiation of apoptosis and induction of cellular stress, making them effective sensitizers in combination cancer therapies. A thorough understanding of their mechanism and the proper application of quantitative assays are essential for accurately interpreting their effects in experimental systems.

References

- 1. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 4-Chloroquinoline on Lysosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 4-chloroquinoline (CQ) and its derivatives on lysosomal acidification, a critical cellular process. We will explore the fundamental mechanism of action, downstream cellular consequences, and detailed experimental methodologies for studying these effects. This document is intended to be a comprehensive resource for professionals in cellular biology, pharmacology, and drug development.

Core Mechanism: Disruption of the Proton Gradient

This compound is a weak base that readily permeates cellular and organellar membranes in its unprotonated state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated.[1] This protonation traps the molecule within the lysosome, leading to its accumulation to concentrations that can be over 100 times higher than in the cytoplasm.[1][2]

The accumulation of the protonated form of this compound effectively sequesters protons (H+), leading to a gradual neutralization of the lysosomal lumen and an increase in its pH.[3] This disruption of the normal acidic environment is the primary mechanism through which this compound exerts its effects on lysosomal function.

Downstream Consequences of Elevated Lysosomal pH

The increase in lysosomal pH initiated by this compound has several significant downstream effects on cellular processes:

-

Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases, such as cathepsins, are proteases that have an optimal acidic pH range for their activity. By raising the lysosomal pH, this compound inhibits the activity of these enzymes, impairing the degradation of cellular waste products, pathogens, and misfolded proteins.[2]

-

Blockade of Autophagic Flux: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded. This compound has been shown to inhibit the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy, a process known as autophagic flux. This leads to an accumulation of autophagosomes within the cell.

-

Impaired Receptor Recycling: The proper functioning of some cell surface receptors is dependent on their dissociation from their ligands in the acidic environment of endosomes and lysosomes, allowing the receptors to be recycled back to the cell surface. By neutralizing the pH of these compartments, this compound can impair this recycling process.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data extracted from various studies on the effects of this compound on lysosomal pH and enzyme activity.

| Cell Line | This compound Concentration | Observed Effect on Lysosomal pH | Reference |

| U2OS | 25-200 µM | No significant decrease in LysoTracker Red staining | |

| MCF7 | Not specified | Normal lysosomal pH reported as ~5.0 | |

| MDA-MB-231 | Not specified | Normal lysosomal pH reported as ~4.2-5.0 |

| Enzyme | This compound Concentration | Inhibition | Reference |

| Cathepsin L (CTSL) | Not specified | IC50 reported | |

| Cathepsin B1 | Concentrations attained inside lysosomes | Inhibition | |

| Cathepsin D | Concentrations attained inside lysosomes | No inhibition |

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence microscopy-based method for quantifying lysosomal pH.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Live-cell imaging buffer (e.g., HBSS)

-

A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)

-

Nigericin and Monensin (ionophores)

-

Fluorescence microscope with dual-emission detection capabilities

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5-30 minutes at 37°C.

-

Washing: Wash the cells twice with pre-warmed live-cell imaging buffer.

-

Image Acquisition (Experimental): Acquire dual-emission images of the cells treated with this compound at various concentrations and time points. Excite at ~360 nm and collect emission at ~440 nm (blue) and ~540 nm (yellow).

-

Calibration Curve Generation:

-

Treat a separate set of dye-loaded cells with a calibration buffer containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

-

Acquire dual-emission images for each pH calibration buffer.

-

Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for each pH point.

-

Plot the fluorescence ratio against the known pH values to generate a standard calibration curve.

-

-

Data Analysis: Calculate the fluorescence intensity ratio for your experimental conditions and determine the corresponding lysosomal pH by interpolating from the calibration curve.

Assay for Cathepsin L Activity

This protocol provides a general method for assessing the activity of Cathepsin L, which can be adapted to study the inhibitory effects of this compound.

Materials:

-

Cell lysate from control and this compound-treated cells

-

Cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM MES-NaOH, pH 5.5, 150 mM NaCl, 7.5 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis: Lyse control and this compound-treated cells in a suitable lysis buffer and determine the protein concentration of the lysates.

-

Reaction Setup: In a 96-well plate, add a defined amount of cell lysate to the assay buffer.

-

Pre-incubation (for in vitro inhibition): If testing direct inhibition, pre-incubate the lysate with various concentrations of this compound for a specified time (e.g., 25 minutes).

-

Initiate Reaction: Add the Cathepsin L substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence of the released product (e.g., AMC) over time using a microplate reader (e.g., Ex/Em = 380/460 nm).

-

Data Analysis: Calculate the rate of the reaction (change in fluorescence per unit time) and normalize it to the protein concentration. Compare the activity in this compound-treated samples to the control to determine the extent of inhibition.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of this compound-induced lysosomal de-acidification.

Caption: Experimental workflow for measuring lysosomal pH.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and ultimately, their interaction with molecular targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-aminoquinolines, detailed experimental protocols for their determination, and a visualization of their primary mechanism of action.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of 4-aminoquinoline derivatives are dictated by a delicate balance of several key physicochemical parameters. These include the compound's acidity (pKa), lipophilicity (logP), solubility, and melting point.

Acidity (pKa)

The basicity of the 4-aminoquinoline core and its side chains is crucial for the accumulation of these drugs in the acidic food vacuole of the malaria parasite, a primary site of action.[3][4] 4-Aminoquinolines typically possess two protonatable nitrogen atoms: one in the quinoline ring system and another in the side chain.[5] The pKa values of these nitrogens are influenced by substituents on the quinoline ring. For instance, electron-withdrawing groups at the 7-position, such as chlorine, lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. For 4-aminoquinolines, lipophilicity influences their absorption and distribution into tissues, including red blood cells infected with the malaria parasite. Structure-activity relationship (SAR) studies have shown that modifications to the side chain can significantly alter the lipophilicity and, consequently, the antimalarial activity.

Solubility

The aqueous solubility of 4-aminoquinolines is essential for their formulation and bioavailability. Many of these compounds are formulated as salts to enhance their solubility. For example, hydroxychloroquine sulfate is freely soluble in water. The solubility of the free base form can be quite low.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a compound.

Table 1: Physicochemical Properties of Selected 4-Aminoquinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Quinoline N) | pKa (Side Chain N) | logP | Aqueous Solubility |

| 4-Aminoquinoline | C₉H₈N₂ | 144.17 | 151-155 | - | - | 1.63 | Slightly soluble |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | - | ~8.1 | ~10.2 | 3.93 - 5.28 | 0.0175 mg/mL |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.87 | - | - | - | 2.89 - 3.87 | 26.1 mg/L (base) |

| Amodiaquine | C₂₀H₂₂ClN₃O | 355.86 | - | - | - | - | - |

Key Signaling Pathway and Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin. 4-Aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme, which ultimately kills the parasite.

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experiments cited in the literature.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of a compound by measuring the change in pH upon addition of a titrant.

Methodology:

-

Sample Preparation: A known concentration of the 4-aminoquinoline derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility. The solution is maintained at a constant ionic strength using a background electrolyte (e.g., 0.15 M NaCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) under an inert atmosphere (e.g., nitrogen) at a constant temperature (e.g., 25 °C).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated glass electrode pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve or by using specialized software for potentiometric data analysis. For a diprotic base like many 4-aminoquinolines, two distinct pKa values will be obtained.

Determination of Antimalarial Activity (In Vitro)

The in vitro antimalarial activity is typically assessed by measuring the inhibition of parasite growth in a culture of Plasmodium falciparum.

Methodology ([³H]-Hypoxanthine Incorporation Assay):

-

Parasite Culture: A synchronized culture of P. falciparum (e.g., chloroquine-sensitive and chloroquine-resistant strains) is maintained in human red blood cells in a suitable culture medium.

-

Drug Dilution: The 4-aminoquinoline compound is serially diluted to various concentrations in the culture medium.

-

Incubation: The parasite culture is incubated with the different drug concentrations in a 96-well plate for a specified period (e.g., 48 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).

-

Radiolabeling: A solution of [³H]-hypoxanthine is added to each well and the plate is incubated for an additional period (e.g., 18-24 hours). Hypoxanthine is a precursor for nucleic acid synthesis and is readily taken up by the parasite.

-

Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radiolabel is quantified using a liquid scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀), which is the drug concentration that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the drug concentration.

Synthesis of 4-Aminoquinoline Derivatives

The most common method for the synthesis of 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.

General Experimental Workflow:

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. youtube.com [youtube.com]

The Pharmacokinetics of 4-Aminoquinoline Antimalarials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline class of antimalarial drugs has been a cornerstone of malaria chemotherapy for decades. Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic regimens, overcoming drug resistance, and developing novel derivatives. This technical guide provides an in-depth overview of the pharmacokinetics of key 4-aminoquinoline antimalarials, including chloroquine, amodiaquine, piperaquine, and hydroxychloroquine. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery and development.

Core Pharmacokinetic Properties of 4-Aminoquinoline Antimalarials

The 4-aminoquinolines are synthetic compounds that have been pivotal in the treatment and prophylaxis of malaria. Their effectiveness is intrinsically linked to their pharmacokinetic profiles, which govern their concentration and persistence in the body.

Absorption

Generally, 4-aminoquinolines are well-absorbed after oral administration.[1] Chloroquine, for instance, is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of approximately 89%.[1][2] Similarly, hydroxychloroquine demonstrates rapid absorption.[3] Amodiaquine is also rapidly absorbed and is considered a prodrug, as it is quickly metabolized to its active form, desethylamodiaquine. Piperaquine's absorption can be influenced by food, with a high-fat meal increasing its exposure.

Distribution

A hallmark of 4-aminoquinolines is their extensive tissue distribution, leading to a large apparent volume of distribution (Vd). Chloroquine, for example, has a very large Vd, indicating significant uptake into tissues from the plasma. This is partly due to their high affinity for melanin-containing tissues. Both chloroquine and hydroxychloroquine are approximately 40-60% bound to plasma proteins. Piperaquine is also highly lipid-soluble, contributing to its large volume of distribution.

Metabolism

The liver is the primary site of metabolism for 4-aminoquinolines. Chloroquine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, into its active metabolites, desethylchloroquine and bisdesethylchloroquine. Hydroxychloroquine is also metabolized in the liver to active metabolites. Amodiaquine is rapidly and extensively converted to its main active metabolite, N-desethylamodiaquine, a process also mediated by CYP2C8. Genetic variations in CYP2C8 can lead to interindividual differences in amodiaquine metabolism and, consequently, its efficacy and toxicity.

Excretion

Elimination of 4-aminoquinolines and their metabolites occurs predominantly through the kidneys. Chloroquine is cleared by both the kidney and the liver. Due to their extensive tissue distribution and slow release, these drugs have long elimination half-lives. The terminal elimination half-life of chloroquine can range from 20 to 60 days. Similarly, piperaquine has a long terminal elimination half-life, on the order of weeks.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for prominent 4-aminoquinoline antimalarials. These values are compiled from various studies and can vary depending on the patient population, disease state, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Chloroquine and Hydroxychloroquine

| Parameter | Chloroquine | Hydroxychloroquine |

| Bioavailability (%) | ~89 | ~74 (variable) |

| Time to Peak Plasma Concentration (Tmax) (h) | 1-6 | 2-4.5 |

| Plasma Protein Binding (%) | ~60 | 45-50 |

| Apparent Volume of Distribution (Vd/F) (L/kg) | 200-800 | Large |

| Elimination Half-life (t½) (days) | 20-60 | 32-50 |

| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine | N-desethylhydroxychloroquine |

| Primary Route of Elimination | Renal and Hepatic | Renal |

Table 2: Pharmacokinetic Parameters of Amodiaquine and Piperaquine

| Parameter | Amodiaquine | Piperaquine |

| Bioavailability (%) | High (rapidly metabolized) | Increased with fat |

| Time to Peak Plasma Concentration (Tmax) (h) | ~0.9 (for amodiaquine) | Variable |

| Plasma Protein Binding (%) | >90 (Amodiaquine and Desethylamodiaquine) | High |

| Apparent Volume of Distribution (Vd/F) (L/kg) | 17-34 | 574-877 |

| Elimination Half-life (t½) (days) | ~1-3 (Desethylamodiaquine) | 14-28 |

| Primary Metabolites | Desethylamodiaquine (active) | Primarily eliminated through hepatic metabolism |

| Primary Route of Elimination | Biliary | Hepatic |

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Analysis of 4-Aminoquinolines

This protocol outlines the general steps for determining the pharmacokinetic profile of a 4-aminoquinoline antimalarial in an animal model, such as mice.

-

Animal Dosing and Sampling:

-

Administer the 4-aminoquinoline compound to a cohort of mice at a defined dose, typically via oral gavage or intravenous injection.

-

At predetermined time points post-administration, collect blood samples from the mice.

-

Process the blood samples to obtain plasma or serum, which will be used for drug concentration analysis.

-

-

Sample Preparation for Analysis:

-

To extract the drug from the plasma/serum, a protein precipitation step is commonly employed. This involves adding a cold organic solvent (e.g., methanol or acetonitrile) to the sample to precipitate proteins.

-

After centrifugation to pellet the precipitated proteins, the supernatant containing the drug is collected.

-

-

Drug Quantification by High-Performance Liquid Chromatography (HPLC):

-

The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or phenyl) and a detector (e.g., UV or fluorescence).

-

A mobile phase is used to separate the parent drug and its metabolites.

-

The concentration of the drug in the sample is determined by comparing its peak area to a standard curve generated from samples with known drug concentrations.

-

-

Pharmacokinetic Data Analysis:

-

The plasma concentration-time data are then analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd/F, CL/F, and t½.

-

Workflow for In Vitro Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening 4-aminoquinoline compounds for their in vitro antimalarial activity against Plasmodium falciparum.

Caption: A generalized workflow for in vitro screening of antimalarial compounds.

Signaling Pathways and Mechanisms

Mechanism of Action

The primary mechanism of action of 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

Caption: The mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Inside the acidic digestive vacuole of the parasite, the weakly basic 4-aminoquinolines become protonated and accumulate via ion trapping. They then bind to free heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

Mechanism of Resistance

Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane.

Caption: A simplified representation of the role of PfCRT in chloroquine resistance.

Mutated PfCRT in resistant parasites actively transports chloroquine out of the digestive vacuole, thereby reducing its concentration at the site of action and preventing the inhibition of hemozoin formation. This efflux mechanism is a key determinant of chloroquine resistance.

Conclusion

The 4-aminoquinoline antimalarials remain a vital component of our arsenal against malaria. A thorough understanding of their pharmacokinetics is indispensable for their effective use and for the rational design of new agents that can overcome existing resistance mechanisms. This guide provides a consolidated resource of pharmacokinetic data, experimental methodologies, and mechanistic insights to aid researchers in this critical endeavor. The continued investigation into the structure-activity and structure-pharmacokinetic relationships of this important class of drugs will undoubtedly pave the way for the next generation of antimalarial therapies.

References

4-Chloroquinoline: A Potent Inducer of Apoptosis in Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-chloroquinoline and its derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent anti-proliferative and pro-apoptotic effects across a variety of tumor cell lines. Originally recognized for their antimalarial properties, these compounds are now being extensively investigated for their potential as anticancer agents. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-faceted approach to trigger programmed cell death in cancer cells. The primary mechanisms include the inhibition of autophagy, activation of the p53 tumor suppressor pathway, generation of reactive oxygen species (ROS), and modulation of the intrinsic and extrinsic apoptosis pathways. These pathways are often interconnected, leading to a synergistic effect that culminates in cellular demise.

Autophagy Inhibition

A well-established mechanism of action for this compound and its analogue chloroquine is the inhibition of autophagy.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound disrupts this process by accumulating in lysosomes, increasing the lysosomal pH, and thereby inhibiting the fusion of autophagosomes with lysosomes.[3] This blockage of the autophagic flux leads to the accumulation of dysfunctional proteins and organelles, inducing cellular stress and ultimately triggering apoptosis.[1][2]

p53 Pathway Activation

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Studies have shown that chloroquine can activate the p53 pathway, leading to a halt in the cell cycle and the induction of apoptosis. This activation can occur through various upstream signals, including cellular stress induced by autophagy inhibition. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, tipping the cellular balance towards apoptosis. In glioma cells, the downregulation of p53 has been shown to significantly impair chloroquine-induced apoptosis.

Generation of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

This compound and its derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Elevated ROS levels can cause significant damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade.

Quantitative Data on the Efficacy of this compound and Its Derivatives

The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| 7-chloro-(4-thioalkylquinoline) Derivatives | ||||

| Derivative 73 | HCT116 (colorectal) | 2.24 | 72 | |

| Derivative 74 | HCT116 (colorectal) | 3.23 | 72 | |

| Derivative 79 | HCT116 (colorectal) | 4.98 | 72 | |

| Derivative 81 | HCT116 (colorectal) | 4.76 | 72 | |

| Derivative 73 | CCRF-CEM (leukemia) | Not specified | 72 | |

| Derivative 74 | CCRF-CEM (leukemia) | Not specified | 72 | |

| 4-aminoquinoline Derivatives | ||||

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast) | 7.35 | Not specified | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast) | 8.22 | Not specified | |

| Chloroquine | ||||

| Chloroquine | QBC939 (cholangiocarcinoma) | ~50 (for apoptosis induction) | 24 |

Key Signaling Pathways in Detail

The intricate network of signaling pathways activated by this compound converges on the activation of caspases, the executioners of apoptosis.

Intrinsic (Mitochondrial) Pathway